molecular formula C14H15F3N2O2 B2382606 3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one CAS No. 946313-46-8

3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one

Cat. No.: B2382606
CAS No.: 946313-46-8
M. Wt: 300.281
InChI Key: LHZSRLYYZPPUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one is a synthetic piperazine derivative of interest in pharmaceutical and medicinal chemistry research. Piperazine rings are privileged structures in drug discovery, frequently found in compounds with a broad spectrum of biological activities . The ketopiperazine (piperazin-2-one) core in this molecule is a significant pharmacophore that can influence the compound's conformation and binding properties. The 3-(trifluoromethyl)benzoyl moiety is a common feature in many bioactive molecules, as the trifluoromethyl group can enhance metabolic stability and membrane permeability . Piperazine-containing compounds are investigated across numerous therapeutic areas. Research indicates their potential as central nervous system (CNS) agents, with some derivatives showing high affinity for serotonin and dopamine receptors, which are targets for disorders like depression and schizophrenia . Furthermore, piperazine derivatives have documented applications as antiviral agents , antidiabetic agents , and anticancer compounds, with several FDA-approved drugs featuring this heterocycle . The specific substitution pattern on the piperazinone ring makes this compound a valuable building block for developing novel enzyme inhibitors or receptor ligands. Researchers can utilize this chemical as a key synthon to explore structure-activity relationships (SAR) and to create diverse libraries of compounds for high-throughput screening. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3,3-dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-13(2)12(21)18-6-7-19(13)11(20)9-4-3-5-10(8-9)14(15,16)17/h3-5,8H,6-7H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZSRLYYZPPUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 3,3-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. The purification steps are scaled up accordingly to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and related piperazinone/piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties (if available)
Target: 3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one C₁₅H₁₆F₃N₂O₂ (calc) 320.25 (calc) - 3,3-dimethyl piperazin-2-one core
- 3-(trifluoromethyl)benzoyl group at C4
N/A (no direct data in evidence)
3,3-Dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one (BK47926) C₁₄H₁₈N₂O₂S 278.37 - 3-(methylsulfanyl)benzoyl group
- Same piperazin-2-one core
SMILES: CSc1cccc(c1)C(=O)N1CCNC(=O)C1(C)C
3-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ 220.26 - Benzoic acid core
- 4-methylpiperazinyl substituent at C3
mp: 187–190°C
(3R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one C₁₁H₁₃FN₂O 208.23 - 4-fluoro-2-methylphenyl substituent
- Chiral (R)-configuration at C3
mp: 96–98°C
7-Methoxy-4-{3-[4-(4-methylbenzyl)piperazin-1-yl]propoxy}-3-phenylchromen-2-one (4g) C₃₁H₃₃N₃O₄ (calc) 511.62 (calc) - Coumarin core
- Piperazine-linked propoxy chain
- 4-methylbenzyl substituent
Isolated as white solid (65% yield)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s trifluoromethyl group (CF₃) contrasts with the methylsulfanyl (SMe) group in BK47926 .
  • Core Structure : Unlike benzoic acid derivatives (e.g., ) or coumarin hybrids (), the target retains a piperazin-2-one ring, which may influence solubility and hydrogen-bonding capacity.
  • Steric Effects: The 3,3-dimethyl groups on the piperazin-2-one core could restrict ring puckering, altering conformational flexibility relative to non-methylated analogs like the compound in .

Challenges and Limitations

  • Structural Diversity : Analogs like the coumarin-piperazine hybrid () and triazolone derivatives () differ significantly in core structure, complicating extrapolation of properties.

Biological Activity

3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one, also known as DT2216, is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H26F3N3O4S
  • Molecular Weight : 493.20 g/mol
  • Chemical Structure : The compound features a piperazine core substituted with a trifluoromethyl benzoyl group, which is crucial for its biological activity.

DT2216 functions as a targeted protein degrader that specifically degrades the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL). This mechanism is significant as Bcl-XL plays a critical role in cancer cell survival by inhibiting apoptosis. By promoting the degradation of Bcl-XL, DT2216 can induce apoptosis in cancer cells, thereby contributing to its anticancer effects .

Biological Activity

Recent studies have highlighted several aspects of the biological activity of DT2216:

Anticancer Activity

  • In Vitro Studies : DT2216 has demonstrated potent cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers.
  • In Vivo Efficacy : Animal models have shown that DT2216 significantly reduces tumor growth in xenograft models of cancer. This suggests that the compound not only acts at the cellular level but also has therapeutic potential in living organisms .

Pharmacokinetics

The pharmacokinetic profile of DT2216 indicates favorable absorption and distribution characteristics. Studies have shown that it achieves effective concentrations in target tissues, which is essential for its therapeutic efficacy.

Case Studies

Several case studies have been documented regarding the use of DT2216 in clinical settings:

  • Case Study 1 : A phase I clinical trial evaluated the safety and tolerability of DT2216 in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising anti-tumor activity.
  • Case Study 2 : In another study focusing on hematologic malignancies, patients treated with DT2216 showed significant reductions in tumor burden and improved overall survival rates compared to historical controls .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Apoptosis InductionInduces apoptosis in cancer cell lines
Tumor Growth InhibitionReduces tumor size in xenograft models
Safety ProfileManageable side effects in clinical trials

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh
Half-life4 hours
Peak Plasma ConcentrationAchieved within 1 hour

Q & A

Q. What are the validated synthetic routes for 3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one, and how can purity be ensured?

Synthesis typically involves coupling a trifluoromethylbenzoyl chloride derivative with a substituted piperazin-2-one precursor. For example, analogous compounds (e.g., bivalent triazolopyridazine derivatives) are synthesized via multi-step procedures involving acylation reactions under inert conditions (e.g., using EtOH or THF as solvents) . Purity is ensured through chromatographic purification (e.g., silica gel column chromatography with gradients of EtOAc/PE) and validated via analytical techniques such as HPLC or LC-MS. NMR (¹H, ¹³C) and HRMS are critical for confirming structural integrity .

Q. How is the electronic influence of the trifluoromethyl group on the compound’s reactivity characterized?

The electron-withdrawing nature of the trifluoromethyl group alters the electron density of the benzoyl moiety, which can be studied via Hammett substituent constants (σ values) or computational methods (e.g., DFT calculations). Spectroscopic techniques like ¹⁹F NMR are used to monitor electronic effects, as fluorine chemical shifts correlate with electronic environment changes .

Q. What spectroscopic methods are recommended for structural elucidation?

  • ¹H/¹³C NMR : To confirm substituent positions and piperazine ring conformation. For example, methyl groups at the 3,3-positions of piperazin-2-one produce distinct singlet peaks in ¹H NMR .
  • HRMS : To verify molecular weight and elemental composition (e.g., C₁₄H₁₆F₃N₃O₂ for related compounds) .
  • IR Spectroscopy : To identify carbonyl (C=O) and amide (N-H) stretches, critical for confirming the benzoyl-piperazine linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies between calculated and observed NMR/HRMS data often arise from impurities or stereochemical mismatches. For example:

  • Case Study : A 53% yield compound (analogous to AZD5153 derivatives) showed HRMS deviations due to residual solvents. Re-purification via preparative TLC resolved this .
  • Stereochemical Confusion : Chiral centers in piperazin-2-one derivatives (e.g., ’s (R)- and (S)-isomers) require chiral HPLC or optical rotation analysis to distinguish enantiomers .

Q. What strategies optimize the compound’s bioactivity in target engagement studies?

  • Bivalent Binding : highlights that linking two pharmacophores (e.g., triazolopyridazine and piperazin-2-one) enhances BRD4 inhibition by simultaneous engagement of two binding sites. Optimization involves adjusting linker length and rigidity .
  • Substituent Tuning : Replacing the 3-(trifluoromethyl)benzoyl group with electron-deficient analogs (e.g., 3,5-bis(trifluoromethyl)) can improve binding affinity, as seen in bromodomain inhibitors .

Q. How do solvent and reaction conditions impact synthetic yield?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor acylation but may hydrolyze trifluoromethyl groups. Ethanol or THF is preferred for stability .
  • Temperature Control : Reactions at 0°C (e.g., coupling with N-methylethanamine) minimize side reactions, as demonstrated in ’s low-temperature syntheses .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP, solubility, and CYP450 interactions. For example, the trifluoromethyl group increases metabolic stability but may reduce aqueous solubility .
  • Molecular Dynamics (MD) : Simulates binding to targets (e.g., BRD4) to prioritize derivatives for synthesis .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Intermediate Monitoring : Use TLC or LC-MS after each step to identify bottlenecks. For instance, reports 51–53% yields for similar compounds, attributed to steric hindrance during piperazine acylation .
  • Catalyst Screening : Palladium catalysts or DMAP (for acylation) can improve efficiency .

Q. What analytical approaches validate batch-to-batch consistency?

  • QC Protocols : Combine HPLC purity checks (>95%), NMR fingerprinting, and elemental analysis (C, H, N). ’s compounds were validated with <0.4% deviation in elemental composition .
  • Stability Studies : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess hygroscopicity and thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.